Ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrrolidinylmethyl group, and a carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxybenzofuran with pyrrolidine and ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-oxo-2-(1-pyrrolidinylmethyl)-1-benzofuran-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxy-2-(1-pyrrolidinylmethyl)-1-benzofuran-3-carbinol.
Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-INDOLE-3-CARBOXYLATE: Similar structure but with an indole ring instead of a benzofuran ring.
ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOTHIOPHENE-3-CARBOXYLATE: Similar structure but with a benzothiophene ring instead of a benzofuran ring.
Uniqueness
ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19NO4 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-2-20-16(19)15-12-9-11(18)5-6-13(12)21-14(15)10-17-7-3-4-8-17/h5-6,9,18H,2-4,7-8,10H2,1H3 |
InChI Key |
INFUCWWOIYONNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CN3CCCC3 |
Origin of Product |
United States |
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